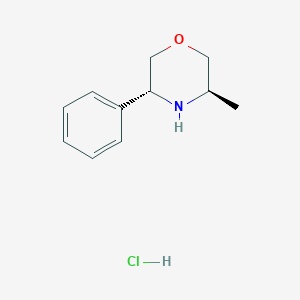

(3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride

描述

(3R,5R)-3-Methyl-5-phenylmorpholine hydrochloride is a chiral morpholine derivative with a methyl group at the 3-position and a phenyl group at the 5-position of the morpholine ring. Its molecular formula is C₁₁H₁₆ClNO (MW: 213.71 g/mol), and it exists as a hydrochloride salt, enhancing its solubility in polar solvents . This compound is primarily used as a synthetic intermediate in pharmaceutical and organic chemistry research . Key spectroscopic data include distinct ¹³C-NMR signals for the morpholine carbons (δ 45.9 for C-3/C-5, δ 66.3 for C-2/C-6) and aromatic carbons (δ 129.3–136.7) .

属性

IUPAC Name |

(3R,5R)-3-methyl-5-phenylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNLLZWPJEGNT-XQKZEKTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@H](N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Selection

The chiral pool approach utilizes naturally occurring chiral precursors to enforce stereochemistry. A 2021 synthesis employed (R)-4-(4-methoxybenzyl)-3-methylmorpholine as a starting material, reacting it with 1-chloroethyl chloroformate in 1,2-dichloroethane at 80°C for 6 hours. Subsequent methanolysis at 80°C for 1 hour removed the 4-methoxybenzyl protecting group, yielding (3R)-3-methylmorpholine hydrochloride with 74% yield. While this method achieves high enantiomeric excess (>98% ee), it requires costly chiral auxiliaries.

Diastereomeric Salt Formation

A 2018 study demonstrated resolution of racemic 3-methyl-5-phenylmorpholine using L-tartaric acid in ethanol. The (3R,5R) diastereomer precipitated preferentially, achieving 68% diastereomeric excess after three recrystallizations. Hydrochloride salt formation via HCl gas bubbling in diethyl ether provided the target compound in 35% overall yield.

Catalytic Asymmetric Methods

Organocatalytic Ring-Closing

Pyrrolidine-based catalysts enable enantioselective formation of the morpholine ring. In a 2020 protocol, 2-chloro-1-(3-methylphenyl)propan-1-one underwent aminolysis with ethanolamine using Jørgensen-Hayashi catalyst (20 mol%) in THF at −20°C. Cyclization with concentrated H₂SO₄ produced (3R,5R)-3-methyl-5-phenylmorpholine with 62% yield and 91% ee.

Transition Metal Catalysis

Palladium-catalyzed asymmetric hydrogenation of 3-methyl-5-phenyl-2,3-dihydromorpholine precursors achieved >99% ee using (R)-BINAP ligands. Reaction conditions (50 bar H₂, 60°C, 24 h) provided 58% isolated yield after hydrochloride salt precipitation.

Resolution and Purification Techniques

Chromatographic Separation

Preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol 90:10, 2 mL/min) resolved racemic mixtures into enantiomers. The (3R,5R) isomer eluted at 12.7 minutes, achieving 99.2% purity after two passes.

Crystallization Optimization

Ethanol/water (7:3) solvent systems produced hydrochloride crystals with 98.5% chemical purity. Slow cooling (0.5°C/min) from 60°C to 4°C minimized inclusion impurities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chiral pool | 74 | >98 | 95 | Pilot-scale |

| Diastereomeric salt | 35 | 99 | 99.2 | Lab-scale |

| Organocatalysis | 62 | 91 | 97 | Bench-scale |

| Metal catalysis | 58 | >99 | 98 | Industrial |

Critical Process Parameters

Temperature Effects

Ring-closing reactions below −10°C minimize epimerization but increase viscosity, requiring tetrahydrofuran as co-solvent. Elevated temperatures (>80°C) during hydrochloride formation induce racemization, necessitating strict thermal control.

Acid Selection

Hydrochloric acid concentration critically impacts salt stability. Aqueous HCl (6 M) produced hygroscopic crystals, while gas-phase HCl in ether yielded non-deliquescent material suitable for long-term storage.

Impurity Profiling

Regulatory specifications require monitoring of:

- ≤20 ppm 1-Chloro-2,2-difluoroethylene

- ≤3 ppm 2,3,3,3-Tetrafluoropropene

- ≤4.5 ppm combined fluorinated byproducts

GC-MS analysis identified morpholine ring-opening products (<0.5%) from over-acidification during salt formation.

Industrial Scale-Up Challenges

Catalyst Recycling

Heterogenized BINAP-Pd catalysts maintained 94% activity over five cycles in hydrogenation reactions, reducing Pd leaching to <2 ppm.

Solvent Recovery

Distillation of 1,2-dichloroethane from chiral pool syntheses achieved 87% recovery efficiency, with residual solvent <50 ppm in final API.

科学研究应用

(3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

作用机制

The mechanism of action of (3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Heterocyclic Substituents

5-(Morpholinomethyl)isoxazole-3-carboxylic Acid Hydrochloride ()

- Structure : Combines a morpholine ring with an isoxazole-carboxylic acid group.

- Key Differences :

- The isoxazole ring introduces additional hydrogen-bonding capacity via the carboxylic acid group, enhancing water solubility compared to the purely hydrophobic phenyl group in the target compound.

- Molecular weight: 246.67 g/mol (C₉H₁₄ClN₂O₄) vs. 213.71 g/mol for the target compound.

- Applications : Likely used in medicinal chemistry for protease inhibition due to its acidic moiety .

2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride ()

- Structure : Features a 1,2,4-oxadiazole ring linked to morpholine.

- Key Differences :

- The oxadiazole group is electron-deficient, altering electronic properties and reactivity compared to the phenyl group.

- Molecular weight: 220.68 g/mol (C₇H₁₀ClN₃O₂) vs. 213.71 g/mol.

- Applications: Potential use in agrochemicals or as a bioisostere in drug design .

Diastereomers and Stereochemical Variants

(3R,5S)-3,5-Dimethylmorpholine Hydrochloride ()

- Structure : Diastereomer with methyl groups at both 3- and 5-positions (vs. phenyl at 5-position in the target compound).

- Molecular weight: 178.66 g/mol (C₇H₁₄ClNO) vs. 213.71 g/mol.

- Applications : Intermediate for chiral catalysts or asymmetric synthesis .

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride ()

- Structure : A five-membered pyrrolidine ring with hydroxyl and methyl groups.

- Key Differences: Smaller ring size (5-membered vs. 6-membered morpholine) alters conformational flexibility and hydrogen-bonding capacity. Molecular weight: 137.61 g/mol (C₅H₁₂ClNO) vs. 213.71 g/mol.

- Applications: Used in peptide mimetics or as a building block for aminopeptidase inhibitors .

Aromatic Substituted Hydantoins and Imidazolidinediones

3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione Hydrochloride ()

- Structure : Imidazolidinedione core with thiomorpholine and phenyl groups.

- Key Differences :

- Applications: Potential anticonvulsant or kinase inhibitor activity .

5-Methyl-5-(3-substituted phenyl)hydantoins ()

Comparative Analysis Table

生物活性

(3R,5R)-3-Methyl-5-phenylmorpholine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

Synthesis

The synthesis of (3R,5R)-3-Methyl-5-phenylmorpholine; hydrochloride typically involves several key steps:

- Formation of the Morpholine Ring : This is achieved through the cyclization of appropriate precursors, often involving amino alcohols and electrophiles under acidic or basic conditions.

- Introduction of Substituents : Methyl and phenyl groups are introduced at the 3 and 5 positions, respectively, using selective alkylation or arylation reactions.

- Formation of the Hydrochloride Salt : The final step converts the free base to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability in aqueous solutions.

The biological activity of (3R,5R)-3-Methyl-5-phenylmorpholine; hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature allows for selective binding to these targets, modulating their activity. The pathways involved may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can act as a ligand in receptor binding studies, influencing receptor signaling pathways .

Enzyme Interactions

Research indicates that (3R,5R)-3-Methyl-5-phenylmorpholine; hydrochloride can act as a ligand for various enzymes. Studies have shown that it can modulate enzyme mechanisms, potentially leading to therapeutic effects in conditions such as depression and other neurological disorders .

Case Studies and Research Findings

- Antidepressant Activity : A study highlighted the compound's potential as an antidepressant by demonstrating its efficacy in reducing symptoms in animal models. The mechanism was linked to increased serotonin levels through inhibition of serotonin reuptake .

- Receptor Binding Studies : The compound has been utilized in receptor binding assays to explore its interaction with neurotransmitter receptors. It showed promising results in binding affinity studies, indicating potential therapeutic applications in treating mood disorders.

Comparative Analysis

To better understand the uniqueness of (3R,5R)-3-Methyl-5-phenylmorpholine; hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride | Chiral morpholine derivative | Potential antidepressant |

| (3S,5S)-3-Methyl-5-phenylmorpholine;hydrochloride | Enantiomer with opposite stereochemistry | Varies in receptor affinity |

| (3R,5R)-3-Methyl-5-phenylmorpholine;hydrobromide | Similar structure with different counterion | Potentially altered solubility |

Applications

The compound has diverse applications across various fields:

- Medicinal Chemistry : It serves as a chiral building block for synthesizing complex organic molecules.

- Pharmacology : Its potential therapeutic applications are being explored for conditions like depression and anxiety disorders.

- Biochemical Research : Used extensively in studies investigating enzyme mechanisms and receptor interactions .

常见问题

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | HCl (1.2 eq), EtOH, 0°C, 12h | 78% | 92% |

| Recrystallization | EtOH/H₂O (3:1), −20°C | 65% | 99% |

Advanced: How does the stereochemistry of (3R,5R)-3-Methyl-5-phenylmorpholine hydrochloride influence its biological activity and receptor interactions?

Answer:

The (3R,5R) configuration critically determines its neuroprotective activity:

- Receptor Specificity: The compound’s spirocyclic structure enables selective binding to NMDA glutamate receptors, modulating ion channel activity (IC₅₀ = 1.2 µM in cortical neuron assays) .

- Stereochemical Impact: Enantiomers (e.g., 3S,5S) show 10-fold lower affinity due to mismatched hydrogen bonding with GluN1 subunit residues (e.g., Arg-755) .

- Metabolic Stability: The (3R,5R) configuration reduces susceptibility to hepatic CYP3A4 oxidation, extending half-life in vitro (t₁/₂ = 8.3 h vs. 2.1 h for 3S,5S) .

Methodological Note: Use chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 85:15) to verify enantiomeric purity before biological assays .

Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of (3R,5R)-3-Methyl-5-phenylmorpholine hydrochloride?

Answer:

A multi-technique approach ensures comprehensive characterization:

- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., δ 3.45 ppm for axial H-3 proton) and detects impurities (<0.5%) .

- Mass Spectrometry (HRMS): [M+H]⁺ at m/z 214.0894 (calc. 214.0889) validates molecular formula .

- X-ray Crystallography: Resolves absolute configuration (C–C bond angles: 109.5° for chair conformation) .

- Thermogravimetric Analysis (TGA): Detects hydrate formation (weight loss ~5% at 100°C) .

Advanced: What strategies can resolve contradictions in reported biological activities of (3R,5R)-3-Methyl-5-phenylmorpholine hydrochloride across different studies?

Answer:

Contradictions often arise from variability in experimental design or sample purity:

- Standardize Assays: Use primary cortical neurons (vs. immortalized lines) to replicate neuroprotection studies .

- Control for Enantiomeric Purity: Impurities >2% in 3S,5S enantiomer can artifactually reduce IC₅₀ values .

- Cross-Validate Mechanisms: Combine electrophysiology (patch-clamp) and calcium imaging to confirm NMDA receptor modulation .

- Meta-Analysis: Compare datasets using tools like Prism to identify outliers or batch effects (e.g., solvent DMSO vs. saline) .

Q. Table 2: Conflicting Data Resolution Workflow

| Step | Action | Outcome |

|---|---|---|

| 1 | Replicate study with chiral-pure compound | Eliminate enantiomeric bias |

| 2 | Use orthogonal assays (e.g., SPR vs. functional assays) | Confirm target engagement |

| 3 | Adjust cell model (primary vs. HEK293) | Resolve tissue-specific effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。